
3-(4-Chlorophenyl)-2-hydroxy-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-hydroxy-acrylic acid is an organic compound with a molecular formula of C9H7ClO3 It is characterized by the presence of a chlorophenyl group attached to a hydroxy-acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-2-hydroxy-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-2-oxo-acrylic acid.
Reduction: 3-(4-Chlorophenyl)-2-hydroxy-propionic acid.
Substitution: 3-(4-Hydroxyphenyl)-2-hydroxy-acrylic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-hydroxy-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of inflammatory mediators and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid
- 3-(4-Chlorophenyl)-2-hydroxy-propionic acid
- 3-(4-Hydroxyphenyl)-2-hydroxy-acrylic acid
Uniqueness
3-(4-Chlorophenyl)-2-hydroxy-acrylic acid is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a hydroxy-acrylic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H7ClO3 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
(Z)-3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,(H,12,13)/b8-5- |
InChI-Schlüssel |
LJIZTSRZWZUBJE-YVMONPNESA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


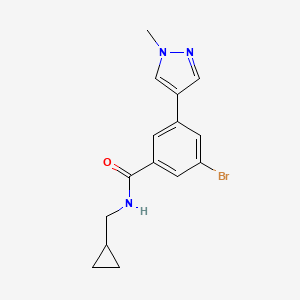
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)
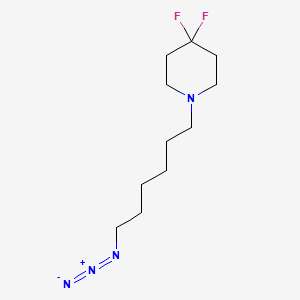
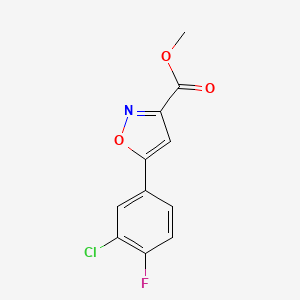

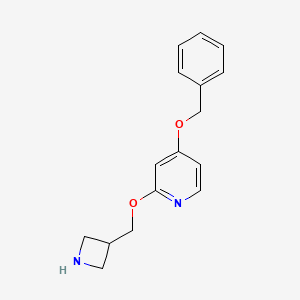
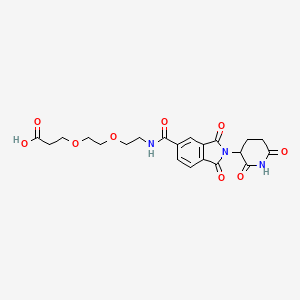
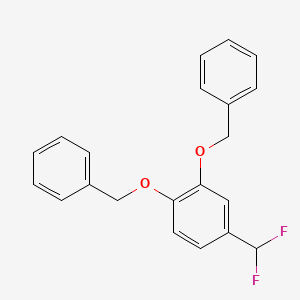
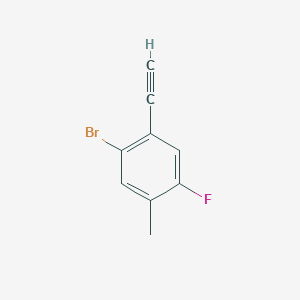

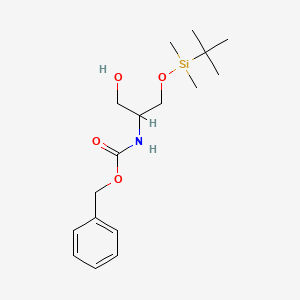
![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)


